molecular formula C10H10N2O B023007 2(1H)-Quinolinone, 7-amino-4-methyl- CAS No. 19840-99-4

2(1H)-Quinolinone, 7-amino-4-methyl-

Cat. No.: B023007
CAS No.: 19840-99-4
M. Wt: 174.20 g/mol
InChI Key: MJXYFLJHTUSJGU-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 7-amino-4-methyl- (hereafter referred to as 7-amino-4-methyl-quinolinone) is an organic compound with a wide range of applications in the scientific research and medical fields. It is primarily used as a building block for the synthesis of other compounds and as a substrate for biochemical reactions. It has been studied extensively for its unique properties, which make it a useful tool for scientific research.

Scientific Research Applications

Antitumor Activity

2(1H)-Quinolinone derivatives have shown significant antitumor effects. For instance, R115777, a farnesyl protein transferase inhibitor derived from 2(1H)-quinolinone, exhibited potent antitumor properties in vivo with oral administration in mice. This compound is currently under phase III clinical evaluation, highlighting its promising therapeutic potential in cancer treatment (Venet, End, & Angibaud, 2003).

Gastric Antiulcer Agents

Research on 2(1H)-quinolinone derivatives has also revealed their potential as gastric antiulcer agents. Studies have identified compounds like 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid, showing potent activity against acetic acid-induced gastric ulcers in rats (Uchida et al., 1985).

Antibacterial Activity

2(1H)-Quinolinone derivatives have exhibited antibacterial properties. A study synthesizing pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone demonstrated moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Synthesis and Chemical Properties

Considerable research has been dedicated to the synthesis and chemical properties of 2(1H)-quinolinone derivatives. Efficient solid-phase synthesis methods have been developed for these compounds, enabling high-throughput and combinatorial synthesis, which is vital for drug discovery and development (Soural & Krchňák, 2007).

Anticancer Drugs Development

Some 2-quinolinone derivatives, particularly those hybridized with cinnamic acid, have been synthesized and tested for their anti-breast cancer properties. These derivatives showed cytotoxicity against the MCF-7 cell line, indicating their potential as anticancer drugs (Bakare, 2022).

Luminescent Chelates for Europium

7-Amino-4-trifluoromethyl-2-(1H)-quinolinone has been used as an effective antenna molecule for luminescent europium polyaminocarboxylates chelates. This application is important in the field of luminescence and could be utilized in various scientific and technological areas (Chen & Selvin, 2000).

Future Directions

The compound has shown potential for use in photovoltaic applications due to its good light-absorbing capability . Therefore, future research could focus on exploring its potential in this area and other possible applications.

Properties

IUPAC Name

7-amino-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXYFLJHTUSJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066538
Record name 2(1H)-Quinolinone, 7-amino-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19840-99-4
Record name 7-Amino-4-methyl-2-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19840-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-4-methyl-2-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019840994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 7-amino-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Quinolinone, 7-amino-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-4-methyl-2-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-AMINO-4-METHYLCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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